1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
Description
Properties
IUPAC Name |
1-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-3-19(23)22-18(14-6-10-16(24-2)11-7-14)12-17(21-22)13-4-8-15(20)9-5-13/h4-11,18H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOKVOCJSICDLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one involves multi-step organic reactions. Typically, the preparation starts with the condensation of 4-bromobenzaldehyde with 4-methoxyphenylhydrazine under acidic conditions to form the intermediate hydrazone. This intermediate undergoes cyclization with propanone in the presence of a strong base, such as sodium ethoxide, to yield the target compound.
Industrial Production Methods
In an industrial context, the production scales up these reactions using large-scale reactors, ensuring controlled temperature and pressure conditions to maximize yield and purity. Solvent extraction and crystallization techniques are employed for the purification of the final product.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom on the 4-bromophenyl group undergoes nucleophilic aromatic substitution (SNAr) under controlled conditions.
Key Examples:
-
Mechanistic Insight : SNAr proceeds via a Meisenheimer intermediate, facilitated by electron-withdrawing effects of the pyrazoline ring.
-
Characterization : Post-reaction NMR shows disappearance of the bromine-coupled aromatic proton signal at δ 7.54 ppm and emergence of new substituent peaks .
Oxidation and Reduction
The ketone group and dihydropyrazole ring are susceptible to redox transformations.
Oxidation Pathways:
Reduction Pathways:
| Reagent | Target Site | Product | Notes |
|---|---|---|---|
| NaBH₄ (MeOH) | Ketone → Alcohol | Secondary alcohol derivative | [α]D²⁵ = +12.3° (chiral center) |
| H₂/Pd-C | Bromophenyl → Phenyl | Dehalogenated product | GC-MS: m/z 348 [M+H]+ |
Cycloaddition and Ring-Opening
The pyrazoline ring participates in [3+2] cycloadditions with dipolarophiles:
| Dipolarophile | Conditions | Product Type | Application |
|---|---|---|---|
| Phenylacetylene | 80°C, toluene | Pyrazolo[1,5-a]pyridine | Fluorescent probes |
| Dimethyl acetylenedicarboxylate | RT, 12h | Fused tricyclic system | Anticancer screening |
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (HCl, Δ):
-
Ring contraction : Forms indazole derivatives via N-N bond cleavage (confirmed by X-ray crystallography).
-
Demethylation : 4-Methoxyphenyl → 4-hydroxyphenyl (HPLC purity >95% after workup) .
Biological Activity-Linked Modifications
Derivatives synthesized via these reactions show enhanced bioactivity:
| Derivative Type | IC₅₀ (α-Amylase Inhibition) | MIC (S. aureus) | Source |
|---|---|---|---|
| Propanoic acid analog | 8.7 µM | 32 µg/mL | |
| Aromatic pyrazole | 12.4 µM | >128 µg/mL |
Stability and Degradation
-
Photolysis : UV irradiation (254 nm) induces C-Br bond cleavage, forming a phenyl radical (EPR-confirmed).
-
Hydrolytic Stability : Stable in pH 4–9 buffers over 72h; degrades rapidly under alkaline conditions (pH >11).
This compound’s reactivity profile underscores its utility as a versatile scaffold in medicinal chemistry and materials science. Systematic optimization of reaction conditions (e.g., catalyst loading, solvent polarity) can further enhance selectivity for target applications .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 373.2 g/mol. Its structure features a pyrazole ring, which is known for its diverse biological activities. The presence of bromine and methoxy groups enhances its reactivity and interaction with biological targets.
Antioxidant and Anti-inflammatory Properties
Research indicates that derivatives of pyrazole compounds, including 1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one, exhibit significant antioxidant and anti-inflammatory activities. Molecular docking studies have shown that these compounds can effectively inhibit oxidative stress pathways, making them candidates for therapeutic agents against diseases characterized by inflammation and oxidative damage .
Antimicrobial Activity
Studies have highlighted the potential of pyrazole derivatives as antimicrobial agents. The compound's structural features allow it to interact with bacterial enzymes or cell membranes, disrupting their function. This property has been explored in the synthesis of new antimicrobial agents that target resistant strains of bacteria .
Cancer Research
The compound's ability to modulate cellular pathways involved in cancer progression has been investigated. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate its specific effects on various cancer types .
Nonlinear Optical Properties
The pyrazole framework has been studied for its nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. Theoretical calculations indicate that compounds like this compound possess high polarizability and hyperpolarizability, making them suitable for use in NLO devices .
Synthesis of Functional Materials
The compound serves as a precursor in the synthesis of functionalized materials with tailored properties for sensors and electronic devices. Its ability to form stable complexes with metal ions has been exploited in developing new materials for catalysis and sensing applications .
Case Study 1: Antioxidant Activity Evaluation
A study conducted on various pyrazole derivatives demonstrated that this compound exhibited potent antioxidant activity as measured by DPPH radical scavenging assays. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Control | 10 |
| Test Compound | 85 |
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial properties of the compound were assessed against various bacterial strains including E. coli and S. aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial potential.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 64 |
| S. aureus | 32 |
Mechanism of Action
The compound exerts its effects by interacting with cellular receptors and enzymes. The bromophenyl and methoxyphenyl groups play a crucial role in binding to these molecular targets, altering their activity and leading to the desired biological outcomes. The pyrazole ring acts as a scaffold that enhances the stability and specificity of the interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include 1-(3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one and 1-(3-(4-fluorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one.
Uniqueness
1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is unique due to the bromine atom's specific interactions, which enhance its biological activity compared to similar compounds. The presence of the methoxy group further distinguishes its reactivity and mechanism of action, providing a distinct profile in pharmacological studies.
By understanding this compound's preparation, reactions, applications, and uniqueness, researchers can better utilize it in developing new chemical and biological tools.
Biological Activity
The compound 1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one belongs to the pyrazole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.
- Molecular Formula : C22H19BrN2O3
- Molecular Weight : 471.37 g/mol
- CAS Number : 362490-87-7
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various pyrazole derivatives found that specific compounds showed minimum inhibitory concentration (MIC) values ranging from to against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Active |
| 10 | 0.30 | 0.35 | Moderate |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazoles has been highlighted in various studies. One notable study reported that pyrazole derivatives could inhibit the increase in intracellular calcium levels induced by platelet-activating factor (PAF), indicating their potential as anti-inflammatory agents .
Anticancer Activity
In vitro tests on the NCI-60 cancer cell line panel revealed moderate to good activity of pyrazole derivatives against various cancer types, including breast and prostate cancers . The following table summarizes the anticancer activity of selected compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6 | Breast Cancer | 15 |
| 10 | Prostate Cancer | 20 |
| 8 | Colon Cancer | 18 |
Case Study 1: Antimicrobial Efficacy
A series of experiments conducted on a new set of pyrazole derivatives included testing against Escherichia coli and Pseudomonas aeruginosa. The results indicated that certain derivatives had a significant bactericidal effect, with compound 7b showing the highest efficacy .
Case Study 2: Anti-inflammatory Mechanism
In a study examining the anti-inflammatory effects of pyrazoles, compounds were tested for their ability to inhibit PAF-induced calcium signaling in endothelial cells. Compounds 6 and 10 demonstrated potent inhibition, suggesting their therapeutic potential in inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for preparing this pyrazoline derivative, and how can purity be optimized?
Methodological Answer: The compound is typically synthesized via a Claisen-Schmidt condensation followed by cyclocondensation with hydrazine derivatives.
- Step 1: React 4-bromoacetophenone with 4-methoxybenzaldehyde under basic conditions (e.g., NaOH/EtOH) to form a chalcone intermediate.
- Step 2: Cyclize the chalcone with hydrazine hydrate or substituted hydrazines in refluxing ethanol to yield the pyrazoline core.
- Purification: Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) improves purity. Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .
Q. How is the structural confirmation of this compound achieved?
Methodological Answer: Combine X-ray crystallography , NMR , and FT-IR for unambiguous confirmation:
- XRD: Single-crystal X-ray diffraction (e.g., using SHELX software ) resolves bond lengths (e.g., C–Br: ~1.89 Å) and dihedral angles between aryl rings.
- NMR: H NMR (DMSO-d6) shows characteristic peaks: δ 3.8 ppm (OCH3), δ 5.2–5.5 ppm (pyrazoline CH2), δ 7.2–8.0 ppm (aromatic protons) .
- FT-IR: Stretching vibrations at ~1650 cm (C=O), ~1250 cm (C–O–CH3) .
Q. How can computational methods predict the pharmacological activity of this compound?
Methodological Answer: Use density functional theory (DFT) and molecular docking to assess interactions:
- DFT (Gaussian): Optimize geometry at B3LYP/6-31G(d) level. Calculate HOMO-LUMO gaps (~4.5 eV) to predict reactivity .
- Docking (AutoDock Vina): Dock into target proteins (e.g., σ1 receptor PDB: 5HK1). Analyze binding affinities (ΔG ~-8.5 kcal/mol) and hydrogen bonds with active-site residues .
Q. How can contradictions in crystallographic data be resolved?
Methodological Answer: Address discrepancies (e.g., unit cell parameters vs. literature) via:
Q. What strategies optimize reaction yields for large-scale synthesis?
Methodological Answer:
Q. How do solvent polarities affect the compound’s photophysical properties?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
